Product packaging for Methyl 1-Methylindoline-5-carboxylate(Cat. No.:CAS No. 1521656-37-0)

Methyl 1-Methylindoline-5-carboxylate

Cat. No.: B1407292
CAS No.: 1521656-37-0
M. Wt: 191.23 g/mol
InChI Key: DJWDRLHVOWKIMJ-UHFFFAOYSA-N
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Description

Nomenclature and Systematic Identification

This compound possesses a complex nomenclature system that reflects its structural complexity and chemical properties. According to systematic chemical databases, this compound is identified by multiple names and classification systems that provide comprehensive identification markers for researchers and chemical suppliers. The International Union of Pure and Applied Chemistry name for this compound is methyl 1-methyl-2,3-dihydroindole-5-carboxylate, which accurately describes the structural arrangement of functional groups within the molecule.

The compound carries several important chemical identifiers that facilitate its recognition and procurement in research settings. The Chemical Abstracts Service registry number is 1521656-37-0, providing a unique numerical identifier that distinguishes this specific compound from closely related structural analogs. Additional synonyms include methyl 1-methyl-2,3-dihydro-1H-indole-5-carboxylate and the simplified designation SCHEMBL21792031, which are commonly encountered in chemical literature and database searches.

Table 1: Chemical Identification Data for this compound

Parameter Value
Molecular Formula C11H13NO2
Molecular Weight 191.23 g/mol
Chemical Abstracts Service Number 1521656-37-0
International Union of Pure and Applied Chemistry Name methyl 1-methyl-2,3-dihydroindole-5-carboxylate
InChI Key DJWDRLHVOWKIMJ-UHFFFAOYSA-N
SMILES Notation CN1CCC2=C1C=CC(=C2)C(=O)OC

The molecular structure analysis reveals a molecular formula of C11H13NO2 with a molecular weight of 191.23 grams per mole, establishing it as a medium-sized organic molecule with specific pharmacological potential. The Simplified Molecular Input Line Entry System notation CN1CCC2=C1C=CC(=C2)C(=O)OC provides a standardized method for representing the compound's structure in computational chemistry applications and chemical databases.

The compound's International Chemical Identifier key DJWDRLHVOWKIMJ-UHFFFAOYSA-N serves as a unique digital fingerprint that enables precise identification across various chemical information systems and research platforms. This systematic approach to nomenclature ensures accurate communication among researchers and facilitates consistent documentation in scientific literature and patent applications.

Structural analysis indicates that the compound exists as a methyl ester derivative of 1-methylindoline-5-carboxylic acid, which significantly influences its physical and chemical properties compared to the parent carboxylic acid. The presence of both the N-methyl substitution and the methyl ester functionality creates a compound with distinct reactivity patterns and potential biological activities that differentiate it from other indoline derivatives.

Historical Context in Heterocyclic Chemistry Research

The development and study of this compound must be understood within the broader historical context of indoline and indole chemistry research, which has evolved significantly over more than a century of scientific investigation. The indoline structure represents a partially saturated derivative of indole, which was first isolated from indigo dye in the late nineteenth century and has since become one of the most important heterocyclic systems in organic chemistry.

Indoline chemistry emerged as a distinct field of study following the pioneering work on indole derivatives, particularly after Emil Fischer's groundbreaking indole synthesis method established in the late 1880s. The Fischer indole synthesis provided researchers with reliable methods for constructing indole frameworks, which subsequently led to investigations into related saturated systems like indolines. This historical progression demonstrates how fundamental discoveries in heterocyclic chemistry created the foundation for studying more complex derivatives such as this compound.

Table 2: Historical Milestones in Indoline Chemistry Development

Year/Period Development Significance
Late 1880s Fischer Indole Synthesis Established fundamental methods for indole construction
Early 1900s Recognition of Indoline as Distinct Heterocycle Differentiated saturated indoline from aromatic indole
Mid-20th Century Leimgruber-Batcho Synthesis Provided alternative routes to N-substituted indoles
1967 Hudson and Robertson Indoline-2-carboxylic Acid Work First systematic study of indoline carboxylic acid derivatives
2010-2018 Modern Transition Metal Catalysis Revolutionary approaches to indoline synthesis

The specific interest in indoline-5-carboxylate derivatives can be traced to medicinal chemistry research that recognized the pharmaceutical potential of substituted indoline systems. Research conducted in the late twentieth and early twenty-first centuries demonstrated that indoline derivatives, particularly those with carboxylate functionalities, exhibited significant biological activities including antimicrobial and anticancer properties. This recognition spurred extensive synthetic efforts to develop efficient methods for preparing various indoline carboxylate esters, including this compound.

The historical development of synthetic methodologies for indoline compounds has been marked by continuous innovation in catalytic systems and reaction conditions. Early synthetic approaches relied heavily on traditional organic reactions, but modern research has embraced transition metal catalysis and advanced synthetic strategies. Recent advances in indoline synthesis from 2010 to 2018 have focused on developing more sustainable and efficient methods, with particular emphasis on catalytic systems and carbon-hydrogen activation strategies.

The evolution of indoline chemistry research has been significantly influenced by the recognition that these heterocyclic compounds serve as important structural motifs in numerous biologically active natural products and synthetic pharmaceuticals. This biological significance has driven continued research into new synthetic methods and structural modifications, leading to the development of compounds like this compound as valuable intermediates in pharmaceutical research.

Contemporary research efforts have emphasized the development of regioselective synthesis methods that allow precise control over the placement of functional groups within the indoline framework. These advances have enabled the efficient preparation of specifically substituted derivatives such as this compound, which serves both as a research target in its own right and as a valuable building block for the synthesis of more complex pharmaceutical intermediates.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13NO2 B1407292 Methyl 1-Methylindoline-5-carboxylate CAS No. 1521656-37-0

Properties

IUPAC Name

methyl 1-methyl-2,3-dihydroindole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-12-6-5-8-7-9(11(13)14-2)3-4-10(8)12/h3-4,7H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJWDRLHVOWKIMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 1-Methyl-1H-Indole-5-Carboxylic Acid Methyl Ester from Methyl Indole-5-Carboxylate

Reaction Conditions: Methyl 1-Methylindoline-5-Carboxylate can be obtained from methyl indole-5-carboxylate using sodium hydride in N,N-dimethylformamide (DMF).

Procedure:

  • Cool a DMF solution of methyl indole-5-carboxylate to 0°C in an ice bath.
  • Add sodium hydride (1.2 equivalents) to the solution.
  • Stir the mixture at 0°C for 20 minutes.
  • Add iodomethane (1.5 equivalents) to the reaction mixture.
  • Stir the reaction for 4 hours.
  • Quench the reaction with water.
  • Extract the mixture twice with ethyl acetate.
  • Combine the organic layers, dry, and filter.
  • Remove the solvent under vacuum to obtain a yellow oil.
  • Triturate the oil with hexane to yield 1-methyl-1H-indole-5-carboxylic acid methyl ester as a tan solid.

Yield: Up to 97% yield has been reported using this method.

Synthesis of 1-Methyl-1H-Indole-5-Carboxylic Acid Methyl Ester with Sodium Hydride

Reaction Conditions: Reacting methyl 1H-indole-5-carboxylate with sodium hydride and methyl iodide in DMF.

Procedure:

  • Suspend sodium hydride in DMF.
  • Add methyl 1H-indole-5-carboxylate to the suspension at 0°C.
  • Stir the resulting mixture for 20 minutes.
  • Add methyl iodide to the reaction mixture.
  • Allow the reaction mixture to warm to 50°C overnight.
  • Partition the reaction liquid between ethyl acetate and water.
  • Wash the organic layer with water and brine, then dry over sodium sulfate.
  • Concentrate the solution to obtain the crude product.
  • Purify the product by silica gel column chromatography using ethyl acetate/petroleum ether as the eluent to obtain the target compound.

Yield: A yield of 76% has been reported using this method.

Synthesis of 1-Methyl-1H-Indole-5-Carboxylic Acid Methyl Ester with Sodium Hydride in DMF

Reaction Conditions: Using sodium hydride and methyl iodide in dimethylformamide at 0-20°C for 8 hours.

Procedure:

  • Dissolve 1H-indole-5-carboxylic acid methyl ester in dimethylformamide.
  • Add methyl iodide and sodium hydride dropwise to the solution at 0°C.
  • Stir the mixture for 8 hours at room temperature.
  • Add 1N hydrochloric acid solution.
  • Extract the mixture with ethyl acetate.
  • Wash the extract with saturated aqueous sodium chloride solution, then dry over anhydrous magnesium sulfate and filter.
  • Distill the filtrate under reduced pressure and separate by column chromatography to obtain the title compound.

Yield: A yield of 56% has been reported using this method.

Synthesis of 1-Methyl-1H-Indole-5-Carboxylic Acid Methyl Ester with Potassium Hydride

Reaction Conditions: Using potassium hydride in tetrahydrofuran at room temperature for 30 minutes.

Procedure:

  • Under a nitrogen atmosphere, add a solution of indole-5-carboxylic acid methyl ester in dry tetrahydrofuran dropwise to a stirred slurry of hexane-washed potassium hydride.
  • When the hydrogen evolution ceases, add iodomethane to the stirred solution.
  • After 30 minutes at room temperature, filter the precipitate and wash with diethyl ether.
  • Concentrate the filtrate in vacuo and triturate the residue with hexane to provide the title compound as a yellow solid.

Yield: A high yield was observed using this method.

Synthesis of Methyl Indoline-5-Carboxylate from Methyl Indole-5-Carboxylate

Reaction Conditions: Using sodium cyanoborohydride and acetic acid at 0-20°C for 1.08333 hours.

Procedure:

  • To a solution of 1H-Indole-5-carboxylic acid methyl ester in acetic acid at 0°C, add sodium cyanoborohydride over 5 minutes.
  • Stir the mixture at room temperature for 1 hour.
  • Add water and remove all solvents under vacuum.
  • Dissolve the residue in ethyl acetate and saturated sodium bicarbonate.
  • Separate the layers and extract the aqueous layer with ethyl acetate three times.
  • Wash the combined extracts with brine, dry, filter, and evaporate.
  • Purify the residue by flash chromatography (0-50% ethyl acetate in hexane + 0.1% triethylamine) to afford the product.

Yield: A yield of 99% has been reported using this method.

General Procedure for the Synthesis of 1-alkyl-1H-indole-5-carbaldehyde and 1-alkyl-1H-indole-5-carboxylic acid derivatives

Reaction Conditions: Using sodium hydride in anhydrous DMF.

Procedure:

  • Dissolve Indole-5-carboxaldehyde or indole-5-carboxylic acid in anhydrous DMF under magnetic stirring, and set the temperature to 0°C.
  • Add sodium hydride portionwise and allow the mixture to react for 30 minutes.
  • Add alkyl iodide [methyl iodide or propyl iodide, or 4-[phenyl]iodomethylbenzene] in DMF dropwise and warm the reaction to room temperature and maintain under stirring for a further 12 hours.
  • Quench the reaction by adding a 10% aqueous solution of citric acid and wash with brine.
  • Separate the organic layer, dry it over anhydrous sodium sulfate.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-Methylindoline-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while substitution reactions can introduce various functional groups into the indole ring .

Scientific Research Applications

Medicinal Chemistry Applications

1. Protein Kinase Inhibitors
MMIC serves as a critical building block in the synthesis of novel inhibitors targeting protein kinases, which are crucial enzymes involved in cellular signaling pathways. Inhibiting these kinases holds therapeutic promise for treating various diseases, including cancer. Research has indicated that derivatives of MMIC exhibit cytotoxic properties, making them candidates for further pharmacological investigations .

2. Synthesis of Indirubin Derivatives
Indirubin derivatives, known for their anti-inflammatory and anticancer properties, can be synthesized using MMIC as a precursor. This application is particularly relevant in the development of targeted cancer therapies .

Organic Synthesis Applications

1. Metal-Free Friedel-Crafts Alkylation
MMIC is utilized in metal-free Friedel-Crafts alkylation reactions, allowing for the functionalization of indoles without the need for metal catalysts. This method enhances the sustainability of synthetic processes by reducing toxic metal waste .

2. Cross-Dehydrogenative Coupling Reactions
The compound can also participate in cross-dehydrogenative coupling reactions with aldehydes and ketones, catalyzed by palladium complexes. This application expands the versatility of MMIC in synthesizing complex organic molecules .

3. Preparation of Diphenylsulfonium Ylides
MMIC is employed in the preparation of diphenylsulfonium ylides from Martin's sulfurane, showcasing its utility in generating reactive intermediates for further synthetic transformations .

Several studies have documented the efficacy of MMIC derivatives as protein kinase inhibitors:

  • Study on GSK-3 Inhibition : Research demonstrated that certain derivatives of MMIC showed potent inhibition against glycogen synthase kinase-3 (GSK-3), a key player in cancer progression and treatment resistance .
  • Cytotoxicity Assessments : In vitro studies have shown that MMIC derivatives exhibit selective cytotoxicity towards cancer cell lines, indicating their potential as therapeutic agents .

Mechanism of Action

The mechanism of action of Methyl 1-Methylindoline-5-carboxylate involves its interaction with specific molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological processes. For instance, it can modulate enzyme activity, receptor binding, and signal transduction pathways .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues include methyl-substituted indole carboxylates and halogenated derivatives. Substituent positions and functional groups significantly influence reactivity, solubility, and biological activity.

Table 1: Structural and Functional Comparison
Compound Name Core Structure Substituents Molecular Weight Key Properties/Applications Reference
Methyl 1H-indole-5-carboxylate Indole Methyl ester at C5 175.18 Intermediate in alkaloid synthesis
Methyl 2-methyl-1H-indole-6-carboxylate Indole Methyl at C2, ester at C6 189.21 Enhanced lipophilicity
Methyl 5-methoxy-1-methylindole-6-carboxylate Indole Methoxy at C5, methyl at N1 233.25 Improved metabolic stability
Methyl 5-amino-3-methylindole-2-carboxylate Indole Amino at C5, methyl at C3 204.23 Potential bioactive scaffold
Methyl 3-iodo-1-methylindazole-5-carboxylate Indazole Iodo at C3, methyl at N1 316.12 Radiopharmaceutical applications
Methyl 1-methylindoline-5-carboxylate Indoline Methyl at N1, ester at C5 ~207.24 (est.) Saturated ring enhances flexibility N/A
Key Observations:
  • Core Structure: Indoline (saturated) vs. indole/indazole (aromatic).
  • Substituent Position : Ester groups at C5 (common in indoles) vs. C6 or C3. Position affects electronic distribution and steric hindrance .
  • Functional Groups: Amino groups (e.g., in methyl 5-amino-3-methylindole-2-carboxylate) increase polarity and hydrogen-bonding capacity, useful in drug design . Halogens (e.g., iodo in indazole derivatives) enhance molecular weight and may improve target selectivity .

Biological Activity

Methyl 1-Methylindoline-5-carboxylate (MMIC) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C11H11N O2
  • Molecular Weight : Approximately 175.19 g/mol
  • Solubility : Insoluble in water; soluble in organic solvents

MMIC's indole structure is crucial for its interaction with various biological targets, particularly protein kinases, which are implicated in numerous signaling pathways related to cancer and other diseases.

MMIC acts primarily as a protein kinase inhibitor , which can lead to therapeutic effects in cancer treatment. Protein kinases play vital roles in cellular signaling, and their inhibition can disrupt pathways that promote tumor growth and survival. The compound's ability to selectively inhibit certain kinases makes it a promising candidate for targeted therapies.

Key Mechanisms:

  • Binding Affinity : MMIC has shown significant binding affinity to various protein kinases, suggesting its potential as a selective inhibitor.
  • Cytotoxicity : Derivatives of MMIC exhibit cytotoxic properties against cancer cell lines, indicating their potential use in anticancer therapies .

Biological Activities

The biological activities of MMIC extend beyond just kinase inhibition. Research indicates several other pharmacological effects:

  • Antimicrobial Activity : MMIC and its derivatives have demonstrated activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. This suggests potential applications in treating resistant infections .
  • Antioxidant Properties : Indole derivatives, including MMIC, are known for their antioxidant activities, which can protect cells from oxidative stress .
  • Anti-inflammatory Effects : Some studies suggest that indole derivatives may also possess anti-inflammatory properties, contributing to their therapeutic potential in inflammatory diseases .

Research Findings and Case Studies

Recent studies have highlighted the diverse biological activities of MMIC:

  • Protein Kinase Inhibition :
    • A study demonstrated that MMIC could serve as a building block for synthesizing novel inhibitors targeting specific protein kinases involved in cancer pathways.
    • Interaction studies revealed that MMIC has a selective inhibitory effect on certain kinases compared to other indole derivatives.
  • Antimicrobial Efficacy :
    • In vitro tests showed that MMIC exhibited significant antimicrobial activity against MRSA with a minimum inhibitory concentration (MIC) as low as 1 μg/mL .
    • The compound also showed effectiveness against Mycobacterium tuberculosis, highlighting its potential in treating resistant bacterial infections.
  • Cytotoxic Effects on Cancer Cells :
    • Research indicated that MMIC derivatives preferentially suppressed the growth of rapidly dividing cancer cell lines (e.g., A549) compared to non-tumor fibroblasts, suggesting selectivity in anticancer activity .

Comparative Analysis with Related Compounds

To better understand the uniqueness of MMIC, it is essential to compare it with similar compounds:

Compound NameMolecular FormulaUnique Features
Methyl Indole-5-CarboxylateC10H9NO2Basic indole structure; used in organic syntheses
Ethyl Indole-5-CarboxylateC11H11NO2Slightly higher molecular weight; similar applications
Methyl 2-Methylindole-5-CarboxylateC12H13NO2Additional methyl group alters biological activity profile

MMIC's unique structural positioning within the indole framework allows it to interact differently with biological targets compared to these similar compounds, making it a valuable candidate for further research and application development.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing Methyl 1-Methylindoline-5-carboxylate, and how can reaction conditions be optimized for higher yields?

  • Methodology : Start with indoline-5-carboxylic acid derivatives (e.g., indole-5-carboxylate esters, as in ) and employ alkylation or methylation protocols. Optimize catalysts (e.g., Pd/C for hydrogenation) and solvent systems (polar aprotic solvents like DMF) to enhance regioselectivity. Monitor reaction progress via TLC or HPLC, and purify using column chromatography with gradients of ethyl acetate/hexane. Yield improvements may require temperature control (e.g., reflux vs. room temperature) and inert atmosphere (N₂/Ar) to prevent oxidation .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

  • Methodology : Use ¹H/¹³C NMR to verify substituent positions and methyl group integration. Compare experimental IR spectra (C=O stretch ~1700 cm⁻¹) with computational predictions ( ). High-resolution mass spectrometry (HRMS) confirms molecular weight (±0.001 Da). Purity assessment requires HPLC with UV detection (λ = 210–290 nm, based on indoline chromophores in ). Always include melting point analysis if crystalline .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodology : Store in airtight, light-resistant containers under inert gas (argon) at –20°C for long-term stability ( ). For daily use, room temperature in a desiccator is acceptable if used within a week. Monitor decomposition via periodic NMR or TLC. Safety protocols include PPE (gloves, goggles) and fume hood use due to potential irritancy (H315-H319 hazards in ) .

Advanced Research Questions

Q. How do solvent polarity and hydrogen bonding influence the electronic structure of this compound, and what computational models best predict these effects?

  • Methodology : Perform DFT calculations (B3LYP, CAM-B3LYP, or M06-2X with a 6-311++G(d,p) basis set) to model solvent interactions ( ). Compare computed UV-Vis spectra in solvents like DMSO vs. chloroform with experimental data. Solvent polarity indices (ET30) correlate with spectral shifts. Use PCM (Polarizable Continuum Model) for solvation effects. Discrepancies between theory and experiment may require explicit solvent molecule inclusion .

Q. What strategies resolve contradictions between experimental NMR data and computational predictions for this compound?

  • Methodology : Re-examine conformational flexibility—compute potential energy surfaces (PES) to identify dominant conformers. Include rovibrational corrections in NMR predictions. Validate with 2D NMR (COSY, NOESY) to detect through-space interactions. If discrepancies persist, consider isotopic labeling (¹³C-methyl groups) or alternative functionals (e.g., ωB97X-D for dispersion corrections) .

Q. How can researchers design experiments to probe the reactivity of this compound in cross-coupling or functionalization reactions?

  • Methodology : Screen palladium catalysts (e.g., Pd(OAc)₂, XPhos) for Suzuki-Miyaura coupling at the indoline 3-position. Optimize ligand/base systems (K₃PO₄, Cs₂CO₃) in THF/water. Monitor by LC-MS for intermediate detection. For photochemical reactions, use UV light (254 nm) and radical initiators (AIBN), analyzing products via GC-MS. Include control experiments to rule out non-catalytic pathways .

Methodological Best Practices

Q. What steps ensure reproducibility in synthesizing and characterizing this compound?

  • Guidelines : Document all parameters (reagent stoichiometry, temperature ramps, purification gradients) in line with journal standards ( ). Provide raw spectral data (NMR, HRMS) in Supporting Information. Use IUPAC naming consistently and cite CAS numbers (e.g., 1011-65-0 for analogous structures in ). Validate purity with ≥2 orthogonal methods (e.g., HPLC + elemental analysis) .

Q. How can researchers leverage structure-activity relationship (SAR) studies to modify this compound for target-specific applications?

  • Approach : Introduce substituents (e.g., halogens, methoxy groups) at the indoline 3- or 7-positions and assess biological activity. Use molecular docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., kinases). Correlate logP (HPLC-derived) with cellular permeability. For SAR validation, employ in vitro assays (e.g., enzyme inhibition) with positive/negative controls .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 1-Methylindoline-5-carboxylate
Reactant of Route 2
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